molecular formula C19H21N5O3S B2503338 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034532-52-8

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2503338
CAS No.: 2034532-52-8
M. Wt: 399.47
InChI Key: QREDQQVEGUKCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a pyrazolyl-pyridine moiety, and a benzamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolyl-pyridine moiety: This can be achieved through the reaction of 1-methyl-1H-pyrazole with 4-bromopyridine under basic conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-5-yl)pyridin-4-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-3-yl)pyridin-4-yl]methyl}benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is unique due to its specific substitution pattern and the presence of the dimethylsulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-6-4-15(5-7-17)19(25)21-11-14-8-9-20-18(10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDQQVEGUKCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.